molecular formula C13H8ClN3O5 B2886359 N-(3-chlorophenyl)-3,5-dinitrobenzamide CAS No. 36293-16-0

N-(3-chlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B2886359
CAS No.: 36293-16-0
M. Wt: 321.67
InChI Key: WSDHQVWNYXYMCJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a chlorophenyl group and two nitro groups attached to a benzamide core

Scientific Research Applications

N-(3-chlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

N-(3-chlorophenyl)-3,5-dinitrobenzamide, like many indole derivatives, is known to bind with high affinity to multiple receptors

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

One study suggests that the compound may be involved in the hif-1 signaling pathway . This pathway is known to influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism. The downstream effects of this pathway could potentially be influenced by the compound.

Pharmacokinetics

It is known that the compound is a small molecule , which suggests it could potentially be well-absorbed and distributed throughout the body

Result of Action

Given its potential involvement in the hif-1 signaling pathway , it could potentially influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism.

Action Environment

It is known that the compound can be biodegraded by certain bacterial strains , suggesting that its action and stability could potentially be influenced by the presence of these bacteria in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3-chloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and efficient mixing

    Purification: Crystallization or recrystallization from suitable solvents to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C

    Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, elevated temperatures (50-100°C)

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions

Major Products

    Reduction: 3-chloroaniline and 3,5-diaminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 3-chloroaniline and 3,5-dinitrobenzoic acid

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure with a phenethyl group instead of a phenyl group.

    2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core with similar substituents.

    3,5-dichlorobenzamide derivatives: Structurally related compounds with different substituents on the benzamide core.

Uniqueness

N-(3-chlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both chlorophenyl and dinitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDHQVWNYXYMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034088
Record name 3'-Chloro-3,5-dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36293-16-0
Record name 3'-Chloro-3,5-dinitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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